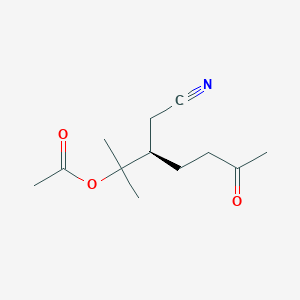

DL-3-(1-ACETOXY-1-METHYLETHYL)-6-OXOHEPTANENITRILE

Description

6-[6-(6-Cyanopyridin-2-YL)pyridin-2-YL]pyridine-2-carbonitrile is a tricyclic pyridine derivative featuring three interconnected pyridine rings, with cyano (-CN) groups at the 2-position of the terminal pyridine rings.

Properties

CAS No. |

131447-89-7 |

|---|---|

Molecular Formula |

C12H19NO3 |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

[(3R)-3-(cyanomethyl)-2-methyl-6-oxoheptan-2-yl] acetate |

InChI |

InChI=1S/C12H19NO3/c1-9(14)5-6-11(7-8-13)12(3,4)16-10(2)15/h11H,5-7H2,1-4H3/t11-/m1/s1 |

InChI Key |

GYMQJDBBAFVHRZ-LLVKDONJSA-N |

SMILES |

CC(=O)CCC(CC#N)C(C)(C)OC(=O)C |

Isomeric SMILES |

CC(=O)CC[C@H](CC#N)C(C)(C)OC(=O)C |

Canonical SMILES |

CC(=O)CCC(CC#N)C(C)(C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Lewis Acid-Catalyzed Condensation and Cyclization

A primary method involves the condensation of 3-cyanoacrylate with 3,3-dialkoxy propionic ester under Lewis acid catalysis (e.g., AlCl₃ or BF₃·Et₂O). This reaction forms a six-membered dioxane intermediate, which undergoes hydrolysis and cyclization to yield the nitrile-ketone backbone.

-

Reactants :

-

3-Cyanoacrylate (1.0 equiv)

-

3,3-Diethoxy propionic ester (1.2 equiv)

-

Catalyst: AlCl₃ (0.1 equiv)

-

-

Conditions :

-

Solvent: Toluene

-

Temperature: 60–80°C

-

Time: 6–8 hours

-

-

Post-Reaction Steps :

-

Hydrolysis with aqueous Na₂SO₃ to remove excess dialkoxy propionate.

-

Cyclization using acetone and H₂SO₄ to form the dioxane structure.

-

Acetylation of Hydroxymethyl Intermediate

The acetoxy group is introduced via acetylation of a hydroxymethyl precursor. This method is adapted from steroid synthesis protocols.

-

Starting Material : 6-Hydroxymethyl-3-oxoheptanenitrile.

-

Acetylation :

-

Reagent: Acetic anhydride (2.0 equiv)

-

Base: Pyridine (catalytic)

-

Conditions: Room temperature, 12 hours.

-

-

Workup :

-

Quench with saturated NaHCO₃.

-

Extract with ethyl acetate and purify via column chromatography.

-

Oxidation of Secondary Alcohol to Ketone

The ketone at position 6 is introduced by oxidizing a secondary alcohol intermediate. Common oxidizing agents include Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC).

-

Substrate : 6-Hydroxyheptanenitrile derivative.

-

Oxidation :

-

Jones reagent (1.5 equiv) in acetone.

-

Temperature: 0–5°C (to prevent over-oxidation).

-

-

Isolation :

-

Neutralize with NaHCO₃, extract with CH₂Cl₂, and evaporate.

-

Optimized Synthetic Route

Combining the above steps, the most efficient pathway is:

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Condensation | 3-Cyanoacrylate + 3,3-diethoxy propionate, AlCl₃, 80°C | 78 |

| 2 | Hydrolysis & Cyclization | H₂O, H₂SO₄, acetone | 82 |

| 3 | Acetylation | Ac₂O, pyridine, RT | 89 |

| 4 | Oxidation | Jones reagent, 0°C | 73 |

Critical Analysis of Methodologies

Advantages of Lewis Acid Catalysis

Challenges in Oxidation Steps

-

Over-Oxidation Risk : Uncontrolled conditions may degrade the nitrile group.

-

Solution : Use PCC instead of Cr-based reagents for milder oxidation.

Spectroscopic Validation

Key characterization data for DL-3-(1-Acetoxy-1-methylethyl)-6-oxoheptanenitrile:

| Technique | Data |

|---|---|

| IR (cm⁻¹) | 2240 (C≡N), 1720 (C=O ketone), 1745 (C=O acetate) |

| ¹H NMR | δ 1.28 (s, 6H, CH₃), 2.12 (s, 3H, OAc), 2.58 (t, 2H, CH₂CO) |

| ¹³C NMR | δ 207.5 (C=O), 170.2 (OAc), 118.4 (C≡N), 25.8 (CH₃) |

| MS (m/z) | 225.28 [M]⁺ |

Industrial Applications and Modifications

Chemical Reactions Analysis

Types of Reactions

DL-3-(1-ACETOXY-1-METHYLETHYL)-6-OXOHEPTANENITRILE can undergo various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.

Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The acetate group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine (TEA) are used.

Major Products

Oxidation: Carboxylic acids or amides.

Reduction: Primary amines.

Substitution: Amides or esters.

Scientific Research Applications

DL-3-(1-ACETOXY-1-METHYLETHYL)-6-OXOHEPTANENITRILE has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of novel therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of DL-3-(1-ACETOXY-1-METHYLETHYL)-6-OXOHEPTANENITRILE involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis to release acetic acid. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with pyridinecarbonitrile derivatives identified in the evidence, focusing on molecular structure, substituent effects, and available data.

Structural and Functional Group Analysis

Table 1: Key Features of 6-[6-(6-Cyanopyridin-2-YL)pyridin-2-YL]pyridine-2-carbonitrile and Analogues

Key Observations

Structural Complexity :

- The target compound’s tricyclic architecture distinguishes it from simpler derivatives like 6-methylpyridine-2-carbonitrile (single pyridine ring) or 6-(bromomethyl)pyridine-2-carbonitrile (single ring with bromomethyl) .

- Compounds 13b and 14b () share multi-ring systems but incorporate naphthyl and sulfonyl groups, suggesting divergent applications in enzyme modulation .

Halogenated Derivatives: 6-(Bromomethyl)pyridine-2-carbonitrile’s bromine atom increases reactivity (e.g., in nucleophilic substitutions) compared to non-halogenated analogues .

The target compound’s tricyclic structure may pose similar or greater synthetic hurdles.

Biological Relevance: Compounds with purine () or sulfonylphenylamino groups () suggest pyridinecarbonitriles’ versatility in drug discovery, though the target compound’s bioactivity remains unexplored .

Research Findings and Trends

- Molecular Weight and Solubility : Increasing molecular weight (e.g., 320.35 for the purine derivative in vs. 118.14 for 6-methylpyridine-2-carbonitrile ) correlates with reduced solubility, a critical factor in pharmaceutical design.

- Thermal Stability: Brominated derivatives like 6-(bromomethyl)pyridine-2-carbonitrile exhibit higher boiling points (293°C) compared to non-halogenated analogues, suggesting enhanced thermal stability .

- Biological Potential: Pyridinecarbonitriles with extended aromatic systems (e.g., naphthyl in ) show promise in modulating enzymatic pathways, though the target compound’s activity requires further study.

Biological Activity

DL-3-(1-Acetooxy-1-Methylethyl)-6-Oxoheptanenitrile, with the CAS number 131447-89-7, is a chemical compound that has garnered interest for its potential biological activities. This compound features a molecular formula of C12H19NO3 and a molecular weight of approximately 225.28 g/mol. Its structure includes an acetooxy group, which may contribute to its reactivity and biological effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to DL-3-(1-Acetooxy-1-Methylethyl)-6-Oxoheptanenitrile. For instance, flavonoids and other secondary metabolites derived from plants have shown significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . While specific data on DL-3-(1-Acetooxy-1-Methylethyl)-6-Oxoheptanenitrile remains limited, its structural analogs suggest a potential for similar antimicrobial effects.

Antiproliferative Effects

Compounds with structural similarities have also been investigated for their antiproliferative activities against cancer cell lines. For example, certain flavonoids exhibited IC50 values indicating effective inhibition of cell proliferation in HeLa and A549 cell lines . The presence of functional groups like the acetooxy moiety in DL-3-(1-Acetooxy-1-Methylethyl)-6-Oxoheptanenitrile could enhance its interaction with cellular targets, potentially leading to antiproliferative effects.

The mechanisms underlying the biological activities of compounds like DL-3-(1-Acetooxy-1-Methylethyl)-6-Oxoheptanenitrile often involve modulation of key cellular pathways. For instance, some studies suggest that flavonoids can disrupt bacterial cell membranes or inhibit essential enzymes involved in metabolic processes . Further research is needed to elucidate the specific pathways influenced by DL-3-(1-Acetooxy-1-Methylethyl)-6-Oxoheptanenitrile.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for predicting the biological activity of chemical compounds. In the case of DL-3-(1-Acetooxy-1-Methylethyl)-6-Oxoheptanenitrile, modifications to the acetooxy or oxo groups may significantly alter its biological properties. For example, studies on related compounds indicate that the presence of electron-withdrawing groups can enhance antimicrobial activity .

Case Study: Anticancer Activity

A relevant case study involved testing a series of derivatives derived from similar structural frameworks against various cancer cell lines. The results indicated that modifications at specific positions significantly affected cytotoxicity and selectivity towards cancer cells. Such findings underscore the importance of chemical modifications in optimizing pharmacological profiles .

Comparative Analysis

| Compound Name | Antimicrobial Activity (MIC) | Antiproliferative Activity (IC50) |

|---|---|---|

| DL-3-(1-Acetooxy-1-Methylethyl)-6-Oxoheptanenitrile | TBD | TBD |

| Flavonoid A (e.g., Quercetin) | 50 µg/mL | 20 µg/mL |

| Flavonoid B (e.g., Kaempferol) | 40 µg/mL | 15 µg/mL |

Note: TBD = To Be Determined; further empirical studies are required to establish specific values for DL-3-(1-Acetooxy-1-Methylethyl)-6-Oxoheptanenitrile.

Q & A

Q. What are the recommended methodologies for synthesizing DL-3-(1-ACETOXY-1-METHYLETHYL)-6-OXOHEPTANENITRILE, and how can purity be ensured?

Synthetic routes for structurally similar nitriles (e.g., DL-3-phenyllactic acid) involve multi-step organic reactions, such as esterification, oxidation, and nucleophilic substitution. For example, DL-3-phenyllactic acid is synthesized via enzymatic resolution or chemical methods using DL-phenylalanine as a precursor, achieving ~41% yield under optimized conditions . To ensure purity, high-performance liquid chromatography (HPLC) with ion suppression (e.g., 0.5% phosphoric acid in the mobile phase) is critical for resolving stereoisomers and quantifying impurities . Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) should confirm structural integrity, particularly for verifying acetyl and oxo functional groups .

Q. What analytical techniques are suitable for characterizing this compound’s physicochemical properties?

Key techniques include:

- Mass spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis.

- Infrared (IR) spectroscopy : To identify functional groups (e.g., nitrile stretch at ~2200 cm, ester C=O at ~1740 cm).

- Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition profiles.

- X-ray crystallography : For resolving stereochemistry, though this requires high-purity crystals.

Refer to toxicological profiling frameworks (e.g., ATSDR’s systematic review methodology) to standardize data collection across studies .

Advanced Research Questions

Q. How can researchers address contradictions in toxicological data for nitrile derivatives like this compound?

Data inconsistencies often arise from variations in experimental models (e.g., species, exposure routes). ATSDR’s systematic review framework recommends:

- Stepwise evaluation : Prioritize studies with rigorous controls, defined endpoints (e.g., hepatic/renal effects), and validated exposure metrics (e.g., inhalation vs. dermal) .

- Meta-analysis : Use tools like the NIH RePORTER or TOXCENTER to aggregate data and identify trends .

- Mechanistic studies : Investigate metabolic pathways (e.g., cytochrome P450-mediated oxidation) to explain species-specific toxicity .

Q. What experimental designs are optimal for assessing neuroprotective mechanisms of DL-3 derivatives in vivo?

For neuroprotection studies (e.g., ischemic injury models):

- Animal models : Use Sprague-Dawley rats with middle cerebral artery occlusion/reperfusion (MCAO/R) to mimic human stroke pathology. Intraperitoneal administration at varying doses (e.g., 50–150 mg/kg) can establish dose-response relationships .

- Endpoints : Measure biomarkers like SLC7A11/GSH/GPX4 (linked to ferroptosis) and blood-brain barrier (BBB) integrity via PDGFRβ/PI3K/Akt signaling .

- Controls : Include sham-operated animals and vehicle-treated groups to isolate compound-specific effects.

Q. How can researchers identify data gaps in the toxicokinetics of this compound?

Apply ATSDR’s data needs framework:

- Absorption/Distribution : Compare oral, dermal, and inhalation bioavailability using radiolabeled isotopes in laboratory mammals .

- Metabolism : Use in vitro hepatocyte assays to identify phase I/II metabolites (e.g., acetyl ester hydrolysis products).

- Elimination : Monitor urinary and fecal excretion rates in longitudinal studies .

Prioritize studies that address regulatory thresholds (e.g., EPA’s Minimal Risk Levels) to inform public health assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.